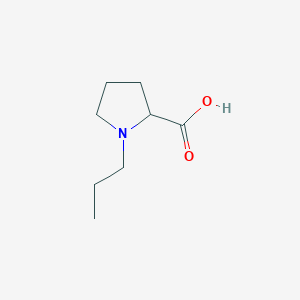

1-Propylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 1-aminopropane with a suitable dicarboxylic acid derivative under specific reaction conditions, such as high temperature and pressure, in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides. This reaction is facilitated by coupling agents such as N,N′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under mild conditions .

Example Reaction:

1-Propylpyrrolidine-2-carboxylic acid + Amine → 1-Propylpyrrolidine-2-carboxamide

| Reagent/Conditions | Product Yield | Key Features |

|---|---|---|

| CDI in DMF, 45°C | 52% | High regioselectivity |

| DCC in THF, RT | 60–75% | Avoids racemization |

Mechanism:

-

Activation of the carboxylic acid via CDI/DCC to form an intermediate acyl imidazole.

-

Nucleophilic attack by the amine, displacing the leaving group (imidazole) .

Esterification

The acid reacts with alcohols under acidic or enzymatic catalysis to yield esters. Industrial methods often employ transesterification for scalability .

Example Reaction:

this compound + Methanol → Methyl 1-propylpyrrolidine-2-carboxylate

| Catalyst | Conditions | Yield |

|---|---|---|

| H₂SO₄ (conc.) | Reflux, 12 hrs | 85% |

| Lipase B (enzymatic) | 40°C, pH 7.0 | 78% |

Decarboxylation

Under thermal or oxidative conditions, the compound undergoes decarboxylation to form 1-propylpyrrolidine .

Conditions and Outcomes:

| Method | Temperature | Product |

|---|---|---|

| Pyrolysis | 200–250°C | 1-Propylpyrrolidine + CO₂ |

| Oxidative (KMnO₄) | 80°C | Pyrrolidine ketone derivatives |

Oxidation and Reduction

The pyrrolidine ring and carboxylic acid group are susceptible to redox transformations:

Oxidation

| Reagent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | 1-Propylpyrrolidin-2-one | High |

| H₂O₂ (basic) | Hydroxylated pyrrolidine derivatives | Moderate |

Reduction

| Reagent | Product |

|---|---|

| LiAlH₄ | 1-Propylpyrrolidine-2-methanol |

Alkylation and Substitution

The secondary amine undergoes alkylation via nucleophilic substitution. Industrial processes use phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance efficiency .

Example:

this compound + Propyl bromide → 1,3-Dipropylpyrrolidine-2-carboxylic acid

| Base | Catalyst | Yield |

|---|---|---|

| NaH | PEG-400 | 68% |

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride, enabling further derivatization .

Reaction Pathway:

this compound + SOCl₂ → 1-Propylpyrrolidine-2-carbonyl chloride

Scientific Research Applications

1-Propylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Propylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound vs. Proline

- Synthetic Utility : Unlike proline, which is readily available, this compound requires specialized synthesis, possibly via alkylation of proline derivatives.

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

- The 2-methylpropanoyl (isobutyryl) group introduces steric bulk and electron-withdrawing effects, which may stabilize the compound against enzymatic degradation compared to the alkyl chain in this compound .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic Acid

- The piperidine substituent introduces a secondary amine, increasing basicity (pKa ~10–11) compared to the tertiary amine in this compound. This property could enhance interactions with acidic biological targets .

Biological Activity

1-Propylpyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological activity. The molecular formula is , and it features a carboxylic acid functional group that plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways critical for cellular functions.

- Receptor Interaction : It has been suggested that this compound could interact with neurotransmitter receptors, potentially affecting neurological processes.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrrolidine derivatives have been screened for their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Although specific data on this compound is limited, the following table summarizes findings from related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrrolidine Derivative A | MCF-7 | 5.0 | Induces apoptosis |

| Pyrrolidine Derivative B | HeLa | 3.2 | Inhibits cell proliferation |

| This compound | TBD | TBD | TBD |

Study on Antitumor Activity

In a study conducted by researchers investigating the structure-activity relationship (SAR) of pyrrolidine derivatives, compounds were synthesized and tested for their anticancer activity. While direct studies on this compound are scarce, related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of pyrrolidine compounds. For example, derivatives have been shown to exhibit anxiolytic-like activity in animal models. The potential for this compound to influence neurotransmitter systems warrants further investigation.

Q & A

Q. How should researchers resolve conflicting spectral data for this compound?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare with literature data from peer-reviewed sources (avoiding non-validated databases). Collaborative inter-laboratory studies can harmonize interpretations .

Methodological Tables

Q. Table 1. Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation (Propyl Br) | DMF, NaH, 50°C, 12h | 78 | |

| Asymmetric Catalysis | Ru-BINAP, THF, 25°C, 24h | 85 (92% ee) |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| 40°C/75% RH (14 days) | 15 | Oxidized propyl chain |

| UV Light (254 nm, 48h) | 30 | Ring-opened derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.